Dimethyl((3S)-4,4-dimethyl-3-(Boc-amino)-2-oxopentyl)phosphonate
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Overview
Description
DIMETHYL((3S)-4,4-DIMETHYL-3-(BOC-AMINO)-2-OXOPENTYL)-PHOSPHONATE is a compound that features a Boc-protected amino group The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL((3S)-4,4-DIMETHYL-3-(BOC-AMINO)-2-OXOPENTYL)-PHOSPHONATE typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The phosphonate group can be introduced using appropriate phosphonylation reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL((3S)-4,4-DIMETHYL-3-(BOC-AMINO)-2-OXOPENTYL)-PHOSPHONATE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
DIMETHYL((3S)-4,4-DIMETHYL-3-(BOC-AMINO)-2-OXOPENTYL)-PHOSPHONATE has several scientific research applications:
Mechanism of Action
The mechanism of action of DIMETHYL((3S)-4,4-DIMETHYL-3-(BOC-AMINO)-2-OXOPENTYL)-PHOSPHONATE involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . The phosphonate group can participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature a Boc-protected amino group and are used in peptide synthesis.
Phosphonate esters: Similar to DIMETHYL((3S)-4,4-DIMETHYL-3-(BOC-AMINO)-2-OXOPENTYL)-PHOSPHONATE, these compounds contain a phosphonate group and are used in various chemical reactions.
Uniqueness
DIMETHYL((3S)-4,4-DIMETHYL-3-(BOC-AMINO)-2-OXOPENTYL)-PHOSPHONATE is unique due to its combination of a Boc-protected amino group and a phosphonate group. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(1-dimethoxyphosphoryl-4,4-dimethyl-2-oxopentan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28NO6P/c1-13(2,3)11(15-12(17)21-14(4,5)6)10(16)9-22(18,19-7)20-8/h11H,9H2,1-8H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGNGDYZKMFCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)CP(=O)(OC)OC)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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